Benzyl-PEG6-CH2CO2tBu
Übersicht
Beschreibung
Benzyl-PEG6-CH2CO2tBu is a polyethylene glycol (PEG) derivative that contains a benzyl group and a tert-butyl ester group. This compound is known for its enhanced water solubility and biocompatibility, making it suitable for various applications in bioconjugation, drug delivery, and biomaterial science . The presence of the benzyl and tert-butyl groups allows for potential further chemical modifications, making it a versatile tool in chemical synthesis and research .
Wissenschaftliche Forschungsanwendungen
Benzyl-PEG6-CH2CO2tBu finds extensive applications in various fields of scientific research:
Bioconjugation: Used to link biomolecules such as proteins, peptides, and antibodies to other molecules or surfaces, enhancing their stability and functionality.
Drug Delivery: The PEG6 chain enhances the water solubility and biocompatibility of drug molecules, making it suitable for use in drug delivery systems.
Biomaterial Science: Employed in the synthesis of biocompatible materials for medical implants, tissue engineering, and regenerative medicine.
Chemical Synthesis: Serves as a versatile intermediate in the synthesis of complex molecules, allowing for further functionalization and modification.
Wirkmechanismus
Target of Action
Benzyl-PEG6-CH2CO2tBu is a PEG derivative Peg derivatives are generally used in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents .
Mode of Action
This compound contains a benzyl protecting group and a t-butyl group . Both the benzyl and t-butyl groups are acid labile, meaning they can be removed under acidic conditions . This property can be utilized in drug delivery systems where the release of the therapeutic agent is triggered by the acidic environment of certain tissues or cells .
Biochemical Pathways
As a peg derivative, it is likely involved in enhancing the stability and solubility of therapeutic agents, thereby facilitating their delivery to the target sites .
Pharmacokinetics
Pegylation (the process of attaching peg chains to molecules) is known to improve the pharmacokinetics of therapeutic agents by increasing their stability, solubility, and circulation time in the body .
Result of Action
As a peg derivative, its primary role is likely to enhance the delivery of therapeutic agents to their target sites, thereby improving the efficacy of the treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the acid-labile nature of the benzyl and t-butyl groups means that the compound’s action can be triggered by the acidic environment of certain tissues or cells . Additionally, factors such as temperature and the presence of other substances can potentially affect the stability and efficacy of the compound .
Biochemische Analyse
Biochemical Properties
Benzyl-PEG6-CH2CO2tBu plays a significant role in biochemical reactions due to its unique structure. The PEG6 linker increases the solubility of the compound in aqueous solutions, facilitating its interaction with various biomolecules. The benzyl group allows for potential chemical modifications, while the tBu group serves as a protective moiety for amine functional groups . This compound interacts with enzymes, proteins, and other biomolecules, forming stable conjugates that can be used in drug delivery systems and biomaterial synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to enhance water solubility and biocompatibility allows it to be effectively taken up by cells, where it can exert its effects. This compound has been shown to impact cell function by modulating signaling pathways and altering gene expression patterns, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The PEG6 linker facilitates the compound’s solubility and distribution within the cellular environment, allowing it to interact with target enzymes and proteins. The benzyl group can undergo chemical modifications, enabling the compound to form stable conjugates with biomolecules. Additionally, the tBu group protects amine functional groups, preventing unwanted reactions and ensuring the compound’s stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, light, and moisture. Studies have shown that this compound remains stable for up to one year when stored at -20°C, protected from light and moisture . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound maintaining its activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to be effective in modulating cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its bioconjugation and drug delivery functions. The PEG6 linker enhances the compound’s solubility, allowing it to be efficiently metabolized and utilized within the cellular environment. This compound can also affect metabolic flux and metabolite levels, contributing to its overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG6 linker facilitates the compound’s solubility and distribution, allowing it to reach its target sites effectively. This compound can accumulate in specific cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization is crucial for the compound’s ability to interact with target biomolecules and exert its biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG6-CH2CO2tBu typically involves the reaction of a PEG6 chain with benzyl chloride and tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the purity and yield of the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and high yield. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl-PEG6-CH2CO2tBu undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Deprotection: Both the benzyl and tert-butyl groups can be removed under acidic conditions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid or trifluoroacetic acid) are commonly used for hydrolysis.
Amide Bond Formation: Coupling reagents such as EDC, DCC, or HATU in the presence of a base (e.g., N,N-diisopropylethylamine) are used for amide bond formation.
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are used for the removal of protecting groups.
Major Products Formed:
Carboxylic Acid: Formed after hydrolysis of the tert-butyl ester group.
Amides: Formed through reactions with primary or secondary amines.
Vergleich Mit ähnlichen Verbindungen
Benzyl-PEG4-CH2CO2tBu: Similar to Benzyl-PEG6-CH2CO2tBu but with a shorter PEG chain, resulting in slightly different solubility and biocompatibility properties.
Benzyl-PEG8-CH2CO2tBu: Contains a longer PEG chain, offering enhanced solubility and biocompatibility compared to this compound.
Benzyl-PEG6-CH2CO2Me: Similar structure but with a methyl ester group instead of a tert-butyl ester group, affecting its reactivity and stability.
Uniqueness: this compound is unique due to its balanced PEG chain length, which provides an optimal combination of solubility, biocompatibility, and reactivity. The presence of both benzyl and tert-butyl groups allows for versatile chemical modifications, making it a valuable tool in various scientific research applications .
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O8/c1-23(2,3)31-22(24)20-30-18-16-28-14-12-26-10-9-25-11-13-27-15-17-29-19-21-7-5-4-6-8-21/h4-8H,9-20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCCPCCHDIEUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.